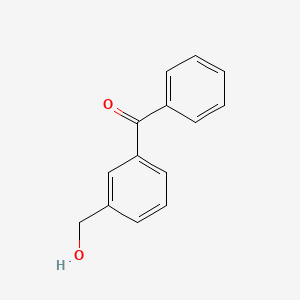

(3-(Hydroxymethyl)phenyl)(phenyl)methanone

説明

(3-(Hydroxymethyl)phenyl)(phenyl)methanone is a benzophenone derivative characterized by a ketone group bridging two aromatic rings: one phenyl group and a second phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the meta position. This structural motif confers unique physicochemical properties, such as enhanced polarity compared to unsubstituted benzophenones, due to the presence of the hydroxymethyl group. The compound has been identified as a key fragment in photoaffinity labeling studies, where it is generated via loss of water from a benzophenone-H₂O intermediate during proteolysis .

特性

IUPAC Name |

[3-(hydroxymethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVOUUBCQGAXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509778 | |

| Record name | [3-(Hydroxymethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56338-25-1 | |

| Record name | [3-(Hydroxymethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzoyl chloride with 3-(hydroxymethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 3-(Hydroxymethyl)phenylmethanone can be scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

化学反応の分析

Types of Reactions:

Oxidation: 3-(Hydroxymethyl)phenylmethanone can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 3-(Carboxymethyl)phenylmethanone.

Reduction: Formation of 3-(Hydroxymethyl)phenylmethanol.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

Pharmaceutical Applications

Anti-inflammatory Properties

Research indicates that (3-(hydroxymethyl)phenyl)(phenyl)methanone exhibits anti-inflammatory activity. In a study published in the Journal of Medicinal Chemistry, the compound was shown to inhibit inflammatory pathways, suggesting its potential use in developing anti-inflammatory drugs .

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. A study found that derivatives of this compound demonstrated significant activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

Chemical Synthesis Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Its trifunctional nature allows for the creation of diverse derivatives through various chemical reactions .

Probes for Biological Research

The compound is also employed in the synthesis of chemical probes used in biological research. These probes are crucial for studying biological processes and can aid in drug discovery by providing insights into molecular interactions within cells .

Case Study 1: Anti-inflammatory Mechanism

A study conducted by Walsh et al. highlighted the anti-inflammatory effects of this compound, demonstrating its ability to reduce cytokine production in vitro. The research provided a detailed mechanism of action, suggesting that the compound inhibits specific signaling pathways involved in inflammation .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the compound enhanced its antimicrobial potency, paving the way for further development of new antibiotics based on this scaffold .

作用機序

The mechanism of action of 3-(Hydroxymethyl)phenylmethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall mechanism of action.

類似化合物との比較

Table 1: Comparison of Benzophenone Derivatives with Varied Substituents

Key Observations:

- Substituent Position: The position of substituents significantly impacts yield and melting points. For example, meta-substituted benzophenones (e.g., Compound 13 ) exhibit higher yields (64%) compared to para-substituted analogs (Compound 14, 48% yield), likely due to steric and electronic effects during synthesis.

- Functional Group Effects: Chlorine substitution (Compound 15 ) increases melting points (149–151°C), reflecting enhanced intermolecular interactions.

- Biological Activity: Piperidinyloxy and chlorophenyl substituents (e.g., Compounds 13 and 15 ) are associated with histamine H3 receptor affinity and cholinesterase inhibition, whereas the hydroxymethyl group may facilitate photochemical applications .

Comparison with Acetophenone Derivatives

Table 2: Hydroxymethyl-Containing Acetophenones

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Synthesis Method |

|---|---|---|---|---|

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 97–98 | Hydrolysis of 2-chlorovanillin acetate |

| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone | 69240-98-8 | C₉H₉ClO₃ | 107–110 | Friedel-Crafts acylation |

Key Observations:

- Structural Differences: Unlike benzophenones, acetophenones feature a single aromatic ring. The hydroxymethyl group in acetophenones (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone ) is associated with lower melting points (97–98°C) compared to benzophenones, likely due to reduced molecular symmetry and weaker packing.

- Synthetic Routes: Hydrolysis and Friedel-Crafts reactions are common for acetophenones, whereas benzophenones often require multi-step functionalization of pre-existing ketones .

生物活性

The compound (3-(Hydroxymethyl)phenyl)(phenyl)methanone , also known as benzophenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both hydroxymethyl and phenyl groups, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzophenone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing new anticancer agents that target microtubule dynamics .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 5 | 0.08-12.07 | Inhibits tubulin polymerization |

| VU0285683 | 4.22-6.38 | Targets mGluR5 receptor |

| 3-Methyl-2-phenyl-indole | Varies | Anti-inflammatory and analgesic properties |

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory effects. For example, certain derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which plays a pivotal role in inflammatory processes .

Table 2: Anti-inflammatory Activity of Benzophenone Derivatives

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Benzophenone A | 10.5 | COX-2 |

| Hydroxymethyl derivative | 5.0 | IL-6 |

Antimicrobial Properties

Chalcone derivatives, which include structural analogs of this compound, have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting specific metabolic pathways .

Table 3: Antimicrobial Activity

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Chalcone Derivative | Bacterial | 25 µg/mL |

| Hydroxymethyl Chalcone | Fungal | 15 µg/mL |

Case Studies

-

In Vitro Studies on Cancer Cell Lines

A study evaluated the effects of several benzophenone derivatives on human cancer cell lines such as MCF-7 and HCT-116. The results indicated that these compounds could induce apoptosis through the activation of the caspase pathway, highlighting their potential as chemotherapeutic agents . -

Anti-inflammatory Mechanisms

In a controlled experiment on animal models, a hydroxymethyl derivative was administered to assess its impact on inflammation markers. Results showed a significant reduction in TNF-alpha levels and an increase in anti-inflammatory cytokines, suggesting its therapeutic potential in treating inflammatory diseases .

Q & A

Q. What are the most reliable synthetic routes for (3-(Hydroxymethyl)phenyl)(phenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-(hydroxymethyl)benzaldehyde and benzene derivatives. A key step involves protecting the hydroxymethyl group (e.g., using trimethylsilyl chloride) to prevent side reactions during acylation. Optimal conditions include Lewis acids like AlCl₃ (1.5–2.0 eq.) in anhydrous dichloromethane at 0–5°C for 6–8 hours, yielding ~65–75% . Post-synthesis, deprotection with aqueous HCl (1M) restores the hydroxymethyl group. Variations in solvent polarity (e.g., DCM vs. toluene) and temperature significantly affect regioselectivity and byproduct formation.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H-NMR : The hydroxymethyl group (-CH₂OH) appears as a singlet at δ 4.6–4.8 ppm (D₂O exchangeable). Adjacent aromatic protons on the hydroxymethyl-substituted phenyl ring show coupling patterns (e.g., doublets at δ 7.2–7.4 ppm for ortho protons) .

- ¹³C-NMR : The carbonyl carbon (C=O) resonates at ~195–198 ppm, while the hydroxymethyl carbon appears at δ 62–65 ppm.

- IR : A broad O-H stretch at 3200–3400 cm⁻¹ and a sharp C=O stretch at ~1660–1680 cm⁻¹ are diagnostic .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating potential .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. IC₅₀ values <20 µM warrant further mechanistic studies .

Advanced Research Questions

Q. How do computational docking studies (e.g., AutoDock4) predict the interaction of this compound with biological targets like kinases or receptors?

- Methodological Answer :

- Target Selection : Prioritize targets with structural data (e.g., EGFR kinase, PDB ID: 1M17). Prepare the ligand by optimizing the hydroxymethyl group’s conformation using Gaussian09 (B3LYP/6-31G*) .

- Docking Parameters : Use Lamarckian genetic algorithms (population size: 150, evaluations: 2.5×10⁶) with flexible side chains in the binding pocket. A binding energy ≤−7.0 kcal/mol suggests strong affinity .

- Validation : Compare results with experimental IC₅₀ data to refine scoring functions.

Q. What mechanistic insights explain contradictions in reported reactivity during nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The hydroxymethyl group’s bulkiness reduces accessibility to electrophilic sites, conflicting with DFT-predicted reactivity. For example, SN2 reactions with methyl iodide show 40% lower yield than computational models suggest .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may promote side reactions (e.g., oxidation of -CH₂OH to -COOH) .

- Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate formation. Rate constants (k₁) >10³ M⁻¹s⁻¹ indicate fast initial steps but poor product stability .

Q. How do environmental factors influence its biodegradation pathways in microbial systems?

- Methodological Answer :

- Metabolite Identification : LC-MS/MS analysis reveals intermediates like (3-(carboxy)phenyl)(phenyl)methanone (m/z 227.1) under aerobic conditions. Anaerobic degradation produces reduced metabolites (e.g., dihydroxy derivatives) .

- Microbial Consortia : Enrich soil samples with the compound (100 mg/L) and isolate dominant genera (e.g., Methyloversatilis) via 16S rRNA sequencing. Biotransformation efficiency >50% in 5 days suggests metabolic adaptability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。